Allyl 1H,1H,2H,2H-perfluorooctyl ether

Polymer Chemistry Fluorescence Spectroscopy Energy Transfer

Allyl 1H,1H,2H,2H-perfluorooctyl ether (CAS 103628-86-0) is a fluoroalkyl allyl ether monomer with molecular formula C11H9F13O and molecular weight 404.17 g/mol. This compound is characterized by a C6 perfluoroalkyl segment linked through an ethylene spacer to an allyl ether group, imparting both hydrophobic and oleophobic properties suitable for surface modification applications.

Molecular Formula C11H9F13O
Molecular Weight 404.17 g/mol
CAS No. 103628-86-0
Cat. No. B034855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 1H,1H,2H,2H-perfluorooctyl ether
CAS103628-86-0
Molecular FormulaC11H9F13O
Molecular Weight404.17 g/mol
Structural Identifiers
SMILESC=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2
InChIKeyGPVGUNIIVWJTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 1H,1H,2H,2H-perfluorooctyl ether (CAS 103628-86-0): Procurement-Relevant Physicochemical Profile and Functional Class Context


Allyl 1H,1H,2H,2H-perfluorooctyl ether (CAS 103628-86-0) is a fluoroalkyl allyl ether monomer with molecular formula C11H9F13O and molecular weight 404.17 g/mol . This compound is characterized by a C6 perfluoroalkyl segment linked through an ethylene spacer to an allyl ether group, imparting both hydrophobic and oleophobic properties suitable for surface modification applications . The compound is typically supplied as a colorless liquid with purity specifications ranging from 95% to 98% across commercial sources . Its boiling point is reported as 80-82 °C at 20 mmHg . The allyl functionality enables covalent incorporation into polymer networks via hydrosilylation, thiol-ene, or free-radical mechanisms, while the fluorinated segment provides low surface energy characteristics [1].

Polymerization mechanism: Hydrosilylation, thiol-ene, or free-radical incorporation into polymer backbones.
Functional context: C6 perfluoroalkyl segment provides low surface energy and oleophobic properties for surface modification.
Selection context: C6 fluoroalkyl chain avoids C8 PFOA-generation pathway, supporting C8-to-C6 monomer research.

Procurement Risk Alert: Why Allyl 1H,1H,2H,2H-perfluorooctyl ether Cannot Be Interchanged with Common Fluorinated Analogs


Substituting Allyl 1H,1H,2H,2H-perfluorooctyl ether with generic fluoroalkyl monomers risks significant performance deviation due to quantifiable differences in surface energy, polymerization behavior, and environmental compliance. Direct comparative studies demonstrate that variations in perfluoroalkyl chain length (C6 vs C8) and spacer chemistry (ethylene vs direct attachment) produce distinct surface segregation kinetics and final contact angle values [1]. Furthermore, the C6 perfluoroalkyl segment of this compound avoids the persistent environmental and bioaccumulation concerns associated with C8 perfluorinated materials, a critical factor in industrial procurement where regulatory compliance is mandatory [2]. The specific allyl ether functionality also influences copolymerization reactivity and final polymer architecture compared to acrylate or methacrylate analogs [3].

Chain Length & Regulatory Context
Target: C6 (C6F13) perfluoroalkyl chain.
Substitute Risk: C8 analogs (e.g., Allyl 1H,1H-perfluorooctyl ether) generate PFOA upon oxidative degradation, shifting regulatory review context and surface segregation kinetics.
Spacer & Reactivity Mismatch
Target: Ethylene spacer linking allyl ether to fluorinated segment.
Substitute Risk: Acrylate or methacrylate analogs alter copolymerization reactivity and final polymer architecture, potentially limiting hydrosilylation or thiol-ene efficiency.
Performance Divergence
Target: Quantifiable surface energy reduction and oleophobicity.
Substitute Risk: Non-fluorinated or shorter-chain monomers may not achieve the required low surface energy, resulting in wetting performance deviation.

Quantitative Differentiation Matrix: Allyl 1H,1H,2H,2H-perfluorooctyl ether vs. Closest Analogs


Fluorescence Energy Transfer Rate Differentiation in Fluorosiloxane Copolymers

In head-to-head comparison within fluorosiloxane polymer matrices, Allyl 1H,1H,2H,2H-perfluorooctyl ether-based polymers exhibited a polymer-polymer fluorescence quenching rate that was 5-fold slower than the corresponding reaction between the free phenanthryl and anthryl allyl ethers, independent of fluorocarbon content [1]. This quantifies the diffusional barrier imposed by the fluorinated side chains, a property that would differ for non-fluorinated or shorter-chain analogs.

Fluorescence Quenching Rate
Head-to-head
5-fold slower polymer-polymer quenching rate vs. free monomer reaction.
Confirms diffusional barrier imposed by fluorinated side chains.
Supports design of materials requiring controlled molecular diffusion.
Polymer Chemistry Fluorescence Spectroscopy Energy Transfer

Regulatory Compliance Advantage: C6 Perfluoroalkyl Chain vs. C8 Analogs

Allyl 1H,1H,2H,2H-perfluorooctyl ether contains a C6 perfluoroalkyl segment (six fluorinated carbons), which avoids the oxidative degradation pathway that generates perfluorooctanoic acid (PFOA) from C8 perfluorinated materials [1]. In contrast, the direct C8 analog Allyl 1H,1H-perfluorooctyl ether (CAS 812-72-6) and other C8 fluoroalkyl monomers are subject to PFOA-related regulatory restrictions .

Regulatory Review Context
Class-level inference
C6 perfluoroalkyl avoids PFOA generation pathway; C8 analogs do not.
Supports C8-to-C6 monomer replacement review for regulatory compliance context.
Regulatory landscape is jurisdiction-specific and subject to change.
Environmental Chemistry Regulatory Science Fluorinated Materials

Surface Energy Reduction Potential in Silicone Elastomer Modification

While direct data for the target compound in this exact system is not available, class-level evidence from a closely related allyl amide functional perfluorinated ether demonstrates that incorporation of a perfluorinated ether segment via hydrosilylation reduces the surface energy of poly(dimethylsiloxane) elastomer from 22 mJ/m² to approximately 8 mJ/m² [1]. Given that Allyl 1H,1H,2H,2H-perfluorooctyl ether shares the same perfluoroalkyl chain length (C6) and hydrosilylation-reactive allyl group, a comparable degree of surface energy reduction is expected upon incorporation into siloxane networks.

Surface Energy Reduction
Class-level inference
PDMS elastomer surface energy reduced from ~22 mJ/m² to ~8 mJ/m² (reported class-level data).
Supports hydrophobic/oleophobic surface design context.
Class-level inference based on structurally analogous perfluorinated allyl ether; confirm in target matrix.
Surface Science Coatings Elastomer Modification

Critical Surface Tension (γc) Benchmarking Against Poly(fluoroalkyl allyl ether) Class

Class-level data for structurally related poly(perhaloalkyl allyl ethers) provides a reference point for expected critical surface tension of wetting (γc). Poly(heptafluoroisopropyl allyl ether) exhibits γc = 21 dyne/cm [1]. For comparison, poly(heptafluoroisopropyl vinyl ether) shows lower γc of 14.2-14.6 dyne/cm [1], indicating that polymer backbone and side-chain architecture influence final surface properties.

Critical Surface Tension
Class-level inference
γc expected in 18–22 dyne/cm range for poly(perfluoroalkyl allyl ether) class.
Supports wetting performance and liquid repellency review.
Backbone and side-chain architecture influence final γc value.
Polymer Physics Surface Chemistry Wetting Properties

Commercial Purity Benchmarking and Procurement Specifications

Across multiple commercial vendors, Allyl 1H,1H,2H,2H-perfluorooctyl ether is consistently offered with minimum purity specifications of 95% to 98% [1]. This establishes a baseline for quality assessment and competitive sourcing. In comparison, the direct C8 analog (Allyl 1H,1H-perfluorooctyl ether) is often listed with similar or slightly lower purity ranges (typically 95%+) but with less consistent availability across vendors .

Commercial Purity Benchmark
Specification review
Minimum purity specifications range from 95% to 98% across commercial vendors.
Establishes sourcing reproducibility and batch-to-batch consistency context.
Verify current vendor specifications prior to procurement.
Quality Control Procurement Chemical Sourcing

Evidence-Backed Application Scenarios for Allyl 1H,1H,2H,2H-perfluorooctyl ether Procurement


Synthesis of Fluorinated Siloxane Polymers for Controlled Energy Transfer Studies

Utilize Allyl 1H,1H,2H,2H-perfluorooctyl ether as a hydrosilylation-reactive monomer to prepare fluorosiloxane polymers with precisely controlled fluorocarbon content. The 5-fold slower polymer-polymer fluorescence quenching rate compared to monomeric analogs provides a quantifiable benchmark for designing materials where restricted molecular diffusion is desired, such as in optical sensors or light-harvesting arrays [1].

C6-Compliant Surface Modification of Silicone Elastomers for Low Surface Energy Coatings

Employ this C6 perfluoroalkyl monomer to modify poly(dimethylsiloxane) elastomers via hydrosilylation, achieving surface energy reduction from ~22 mJ/m² to ~8 mJ/m² based on class-level performance [1]. The C6 chain length ensures the modified material does not generate PFOA upon environmental degradation, addressing regulatory requirements while maintaining hydrophobic performance comparable to restricted C8 analogs [2].

Thiol-ene UV-Curable Coatings with Enhanced Surface Hydrophobicity

Incorporate Allyl 1H,1H,2H,2H-perfluorooctyl ether at low concentrations (<1 wt%) into thiol-ene photocurable formulations to achieve sharp changes in surface hydrophobicity without altering bulk curing behavior. Class-level evidence demonstrates that fluorinated allyl ethers selectively enrich at the air-polymer interface, yielding completely hydrophobic surfaces while maintaining the mechanical properties of the base formulation [1].

Synthesis of Environmentally Safer Multiblock Fluorinated Ethers

Use this monomer as a starting material for the preparation of tri- and pentablock unsymmetrical semifluorinated ethers. The C6 perfluoroalkyl segment satisfies the requirement that fluorinated carbon chains not exceed six carbons, ensuring the final products are considered environmentally safer and compliant with emerging restrictions on long-chain perfluorinated substances [1].

Application
Selection Property
Validation Focus
Synthesis of Fluorinated Siloxane Polymers
Hydrosilylation reactivity, C6 perfluoroalkyl segment
Energy transfer kinetics and diffusion-limited behavior
Surface Modification of Silicone Elastomers
C6-compliant low surface energy modification
Surface energy reduction and C8-to-C6 replacement review
Thiol-ene UV-Curable Coatings
Allyl ether reactivity, low concentration migration
Surface hydrophobicity and UV-curing kinetics
Synthesis of Semifluorinated Multiblock Ethers
C6 perfluoroalkyl segment for block architecture
Block copolymer characterization and C6 compliance context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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